4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE
Description
4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
[4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-16(27)30-22-20(28-2)12-18(13-21(22)29-3)14-24-26-10-8-25(9-11-26)15-17-4-6-19(23)7-5-17/h4-7,12-14H,8-11,15H2,1-3H3/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCCLLQUDKWWBL-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE typically involves multiple steps, starting with the preparation of the core aromatic structure. The process often includes:
Formation of the aromatic core: This step involves the synthesis of the 2,6-dimethoxyphenyl acetate through esterification reactions.
Introduction of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the 4-chlorophenylmethyl group is attached to the piperazine nitrogen.
Formation of the imine linkage: The final step involves the formation of the imine linkage through a condensation reaction between the piperazine derivative and the aromatic aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine linkage to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies investigating its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The imine linkage and aromatic rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE: shares similarities with other piperazine derivatives and aromatic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
